![molecular formula C18H26N2O2 B4541117 1-(2,2-dimethylpropanoyl)-N-(2-methylphenyl)-4-piperidinecarboxamide](/img/structure/B4541117.png)
1-(2,2-dimethylpropanoyl)-N-(2-methylphenyl)-4-piperidinecarboxamide
Description
The compound is part of a broader class of synthetic analgesics and has been studied for its potential in various applications due to its unique chemical structure and properties. It is synthesized from derivatives of piperidine and has been evaluated in the context of its analgesic potency, among other characteristics.
Synthesis Analysis
Research has described the synthesis of similar compounds, focusing on the preparation of 4-arylamino-4-piperidinecarboxylic acids as starting materials. These compounds are then used to create alpha-amino esters, ethers, and ketones through different synthetic approaches, with modifications on nitrogen atoms leading to highly potent analgesics (Van Daele et al., 1976).
Molecular Structure Analysis
Studies on compounds with a similar backbone have detailed their crystal and molecular structures, revealing insights into their conformation and interactions. For instance, the crystal and molecular structures of related compounds show significant variation in their geometry, indicating how subtle changes can impact overall molecular conformation and properties (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
Research into similar piperidine derivatives has explored their interactions with biological receptors, demonstrating how modifications to the piperidine structure can significantly alter binding affinities and pharmacological profiles. For example, certain piperidine derivatives have shown potent antagonist activity towards specific receptors, highlighting the importance of the piperidine scaffold in medicinal chemistry (Le Bourdonnec et al., 2003).
Physical Properties Analysis
The physical properties of these compounds, such as solubility and crystallinity, are crucial for their application and effectiveness. Studies on analogous compounds have identified how the introduction of certain groups or chains can enhance solubility and modify the physical state, which is essential for drug formulation and delivery (More et al., 2010).
properties
IUPAC Name |
1-(2,2-dimethylpropanoyl)-N-(2-methylphenyl)piperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-13-7-5-6-8-15(13)19-16(21)14-9-11-20(12-10-14)17(22)18(2,3)4/h5-8,14H,9-12H2,1-4H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRZXILFDSAREF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CCN(CC2)C(=O)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-dimethylpropanoyl)-N-(2-methylphenyl)piperidine-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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